Ethyl 6-aminobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-aminobenzofuran-2-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological activities. . This compound, in particular, has garnered attention for its unique chemical properties and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 6-aminobenzofuran-2-carboxylate typically involves several steps:
Starting Material: The synthesis often begins with 2-hydroxy-5-nitrobenzaldehyde.
Formation of Benzofuran Ring: The intermediate is treated with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine to form ethyl 5-nitrobenzofuran-2-carboxylate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like Raney-Nickel, and bases like sodium carbonate
Major Products: The major products depend on the specific reaction conditions but often include various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-aminobenzofuran-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It targets bacterial enzymes and cancer cell receptors, inhibiting their function.
Pathways Involved: The compound interferes with the metabolic pathways of bacteria and cancer cells, leading to cell death.
Comparison with Similar Compounds
Ethyl 6-aminobenzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-amino-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2,12H2,1H3 |
InChI Key |
AQPLYOIWZAIPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.